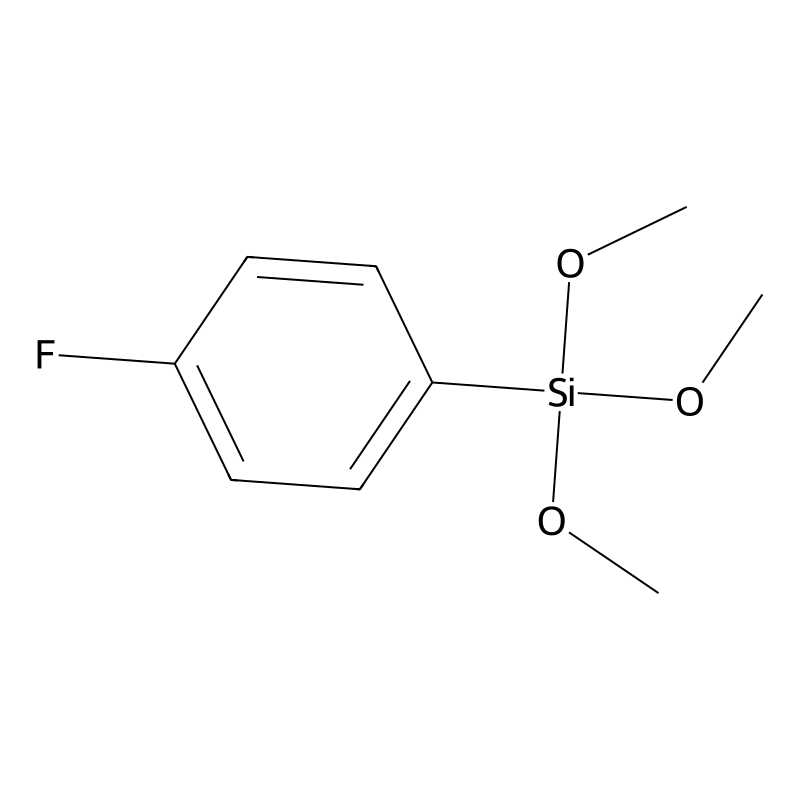

(4-Fluorophenyl)trimethoxysilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis and Modification of Surfaces

(4-Fluorophenyl)trimethoxysilane is a versatile precursor for the introduction of fluorinated aromatic groups onto various surfaces. Its trimethoxysilane functionality allows it to undergo condensation reactions with hydroxyl (OH) groups present on surfaces like glass, metal oxides, and polymers. This chemical modification process leads to the formation of a strong covalent bond between the surface and the fluorophenyl moiety.

Studies have explored its use in the creation of self-assembled monolayers (SAMs) on silicon substrates []. These fluorinated SAMs exhibit interesting properties like water repellency and low surface energy, making them valuable for microfluidic devices and biosensor applications [].

Functional Materials Science

The combination of a fluorophenyl group and a silicon atom in (4-Fluorophenyl)trimethoxysilane makes it a promising candidate for the development of novel functional materials. Researchers have investigated its potential in creating:

- Fluorinated polymers: By incorporating (4-Fluorophenyl)trimethoxysilane into polymer chains, scientists can tailor the material's properties like thermal stability, electrical conductivity, and gas permeability [].

- Organic-inorganic hybrid materials: Combining (4-Fluorophenyl)trimethoxysilane with inorganic materials like silica offers a route to novel hybrid structures with unique optical and mechanical properties [].

(4-Fluorophenyl)trimethoxysilane is an organosilicon compound characterized by the presence of a fluorine atom on a phenyl ring, combined with three methoxy groups attached to silicon. Its molecular formula is C₉H₁₃FO₃Si, and it has a molar mass of approximately 216.283 g/mol. This compound is notable for its potential applications in various

- Copolymerization: It can be used to create copolymers by reacting with other monomers, enhancing material properties.

- Polycondensation: This reaction allows the formation of larger polymeric structures from smaller units, which is crucial in producing high-performance materials.

- Disproportionation Reactions: These reactions can lead to the formation of different silane products, which may have unique properties and applications .

The presence of both hydrolyzable siloxane bonds and active silicon-hydrogen bonds makes this compound versatile for various downstream applications.

The synthesis of (4-Fluorophenyl)trimethoxysilane typically involves the reaction between fluoronitrobenzene and trimethoxysilane under controlled conditions. This process may require specific temperatures and catalysts to optimize yield and purity. The general steps include:

- Preparation of Reactants: Obtain fluoronitrobenzene and trimethoxysilane.

- Reaction Setup: Combine the reactants in a suitable solvent or medium.

- Temperature Control: Maintain appropriate temperature conditions to facilitate the reaction.

- Purification: Isolate the product through techniques such as distillation or chromatography .

(4-Fluorophenyl)trimethoxysilane has several applications across different industries:

- Surface Modification: It is used as a coupling agent to modify surfaces for improved adhesion properties in coatings and composites.

- Adhesives and Sealants: Its reactivity makes it useful in formulating adhesives that require strong bonding capabilities.

- Silylation Agent: It serves as a silylating agent for various organic compounds, enhancing their properties for specific applications .

The interaction studies of (4-Fluorophenyl)trimethoxysilane focus on its behavior when applied to different substrates or when mixed with other chemical agents. These studies help in understanding its compatibility with various materials, including polymers and metals, which is crucial for optimizing its use in industrial applications.

(4-Fluorophenyl)trimethoxysilane shares structural similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Trimethoxysilane | Three methoxy groups without fluorine | More reactive due to lack of fluorine |

| (Phenyl)trimethoxysilane | Phenyl group without fluorine | Lacks enhanced stability from fluorine |

| (3-Trifluoromethylphenyl)trimethoxysilane | Trifluoromethyl instead of fluorophenyl | Potentially higher lipophilicity |

| (4-Chlorophenyl)trimethoxysilane | Chlorine instead of fluorine | Different electronic properties affecting reactivity |

The presence of the fluorine atom in (4-Fluorophenyl)trimethoxysilane enhances its stability and reactivity compared to similar compounds, making it particularly useful in applications requiring robust chemical interactions.

Reaction of 4-Bromofluorobenzene with Tetramethyl Orthosilicate

The formation of (4-Fluorophenyl)trimethoxysilane through Grignard reagent-mediated synthesis represents a fundamental approach in organosilicon chemistry. This methodology employs 4-bromofluorobenzene as the halide precursor in combination with tetramethyl orthosilicate (TMOS) as the silicon source [1]. The reaction proceeds through the initial formation of a Grignard reagent from 4-bromofluorobenzene and magnesium metal in anhydrous ethereal solvents, followed by nucleophilic attack on the silicon center of tetramethyl orthosilicate.

The Grignard formation follows the classical mechanism where magnesium inserts into the carbon-bromine bond of 4-bromofluorobenzene, generating the reactive 4-fluorophenylmagnesium bromide intermediate [2]. This organometallic species exhibits high nucleophilicity and readily attacks the electrophilic silicon center in tetramethyl orthosilicate. The reaction typically requires anhydrous conditions and inert atmosphere to prevent hydrolysis of the Grignard reagent [3].

Experimental data indicate that yields in Grignard-mediated organosilane synthesis range from 60-85% by weight based on silicon content [4]. The reaction mechanism involves direct nucleophilic substitution at the silicon center, with displacement of methoxide groups from tetramethyl orthosilicate. Multiple substitution pathways can occur, though the formation of monoarylated products predominates under controlled stoichiometric conditions [1].

Magnesium-Halogen Exchange Mechanisms

The magnesium-halogen exchange mechanism in fluorinated aromatic systems exhibits distinct characteristics compared to non-fluorinated analogs. Recent mechanistic studies have revealed that the exchange process is accelerated by the presence of electron-withdrawing substituents, with fluorine providing significant inductive stabilization [5]. The reaction proceeds through a halogen-magnesium exchange pathway where an existing Grignard reagent facilitates the transfer of magnesium to the halogenated aromatic substrate.

Kinetic investigations demonstrate that the rate of halogen-magnesium exchange is enhanced by the electron-withdrawing nature of the fluorine substituent, which stabilizes the resulting organometallic intermediate [5]. The presence of lithium chloride as an additive significantly accelerates the exchange process, forming turbo Grignard reagents with enhanced reactivity. Competition experiments using substituted bromobenzenes reveal that electron-withdrawing groups dramatically increase exchange rates, with reaction constants indicating strong dependence on inductive effects [5].

The mechanism involves formation of a hypervalent halogen complex intermediate, where the incoming magnesium center coordinates with the halogen before complete transfer occurs [5]. This pathway differs from classical electrophilic aromatic substitution patterns, showing predominant influence from inductive effects rather than resonance stabilization. Temperature control is critical, as elevated temperatures can lead to elimination reactions and reduced yields of the desired organometallic species.

Direct Substitution Approaches

Nucleophilic Displacement of p-Fluoronitrobenzene

The nucleophilic displacement of p-fluoronitrobenzene represents an alternative synthetic route to (4-Fluorophenyl)trimethoxysilane derivatives. This approach exploits the strong electron-withdrawing character of the nitro group to activate the aromatic ring toward nucleophilic attack [6] [7]. The substitution occurs via an addition-elimination mechanism characteristic of nucleophilic aromatic substitution reactions.

The reaction proceeds through formation of a Meisenheimer complex intermediate, where the nucleophile attacks the aromatic carbon bearing the fluorine substituent [7]. The nitro group provides stabilization for the anionic intermediate through both inductive and resonance effects. Studies of fluoronitrobenzene reactivity indicate that para-substitution is favored due to optimal resonance stabilization from the nitro group [7].

Experimental conditions significantly influence the reaction outcome. In protic solvents such as methanol, competing nucleophilic aromatic substitution can occur, leading to methoxy-substituted products alongside the desired silane derivatives [7]. Temperature effects are pronounced, with optimal reaction temperatures typically ranging from 80-100 degrees Celsius for complete conversion [7]. The reaction rate is enhanced by the presence of multiple fluorine substituents, which increase the electron deficiency of the aromatic ring and facilitate nucleophilic attack [7].

Catalyst Systems for Silicon-Carbon Bond Formation

Modern catalyst systems for silicon-carbon bond formation have evolved to include transition metal complexes that facilitate selective coupling reactions. Palladium-catalyzed systems represent the most developed approach for silicon-carbon cross-coupling reactions [8]. These systems employ palladium complexes in combination with phosphine ligands such as Xantphos to achieve high chemoselectivity and yields.

The mechanism of palladium-catalyzed silicon-carbon coupling involves oxidative addition of the aromatic halide to palladium(0), followed by transmetalation with the silicon nucleophile and reductive elimination to form the silicon-carbon bond [8]. The Xantphos ligand provides optimal electronic and steric properties for the coupling process, enabling high turnover numbers and excellent functional group tolerance [8].

Rhodium-catalyzed systems offer complementary reactivity for silicon-carbon bond formation, particularly for intramolecular cyclization reactions [9]. These catalysts demonstrate exceptional regioselectivity for specific carbon-hydrogen bonds, enabling directed functionalization reactions. The rhodium catalyst operates through a different mechanism involving carbon-hydrogen activation followed by silicon insertion, providing access to unique substitution patterns not achievable through traditional cross-coupling approaches [9].

Copper-catalyzed systems utilize silylboronate reagents for nucleophilic silylation reactions [10]. The copper catalyst activates the silicon-boron bond through σ-bond metathesis with copper alkoxide species, generating nucleophilic silyl-copper intermediates that react with electrophilic substrates [10]. This approach offers mild reaction conditions and high functional group compatibility.

Optimization Strategies

Solvent Effects in Ether/Methanol Mixtures

Solvent selection exerts profound effects on the outcome of organosilane synthesis reactions, particularly in systems employing ether/methanol mixtures. The polarity and hydrogen-bonding capabilities of the solvent system directly influence reaction kinetics, selectivity, and product distribution [11]. Mixed solvent systems provide opportunities to fine-tune these parameters for optimal synthetic outcomes.

Ethereal solvents such as diethyl ether and tetrahydrofuran serve as coordinating media for organometallic reagents, stabilizing Grignard species and facilitating their formation [3]. The coordinating ability of ethers is essential for maintaining the solubility and reactivity of organometallic intermediates. However, pure ethereal systems may suffer from limited solubility of polar substrates and products.

Methanol addition to ethereal systems introduces protic character that can compete with the desired silicon-carbon bond formation [12]. Methanolysis of silicon-hydrogen bonds occurs readily in the presence of methanol, potentially leading to side reactions and reduced yields [12]. However, controlled methanol concentrations can enhance the solubility of polar intermediates and facilitate product isolation.

The optimal ratio of ether to methanol depends on the specific substrate and reaction conditions. Studies of silane synthesis indicate that ether-rich mixtures generally provide higher yields of silicon-carbon coupled products, while methanol-rich systems favor hydrolysis and methanolysis pathways [12]. Temperature effects are amplified in mixed solvent systems, with higher temperatures favoring methanol-mediated side reactions.

Temperature-Dependent Yield Improvements

Temperature optimization represents a critical parameter in organosilane synthesis, with effects extending beyond simple rate enhancement to include selectivity and product distribution changes [13]. The temperature dependence of yield in (4-Fluorophenyl)trimethoxysilane synthesis reflects multiple competing pathways and the thermal stability of intermediates.

Lower temperature conditions (40-60 degrees Celsius) generally favor clean silicon-carbon bond formation while minimizing side reactions such as hydrolysis and condensation [14]. However, reduced temperatures may result in incomplete conversion and extended reaction times. The activation energy for silicon-carbon bond formation is typically moderate, allowing reasonable reaction rates at temperatures below 80 degrees Celsius.

Elevated temperatures (80-100 degrees Celsius) can dramatically increase reaction rates but may promote unwanted pathways including elimination reactions and thermal decomposition of organometallic intermediates [13]. Studies of silane synthesis demonstrate that temperatures above 90 degrees Celsius often lead to decreased yields due to volatilization of starting materials and products [13].

The optimal temperature window varies with the specific synthetic approach employed. Grignard-mediated reactions typically proceed efficiently at 60-80 degrees Celsius, while nucleophilic substitution reactions may require higher temperatures (80-100 degrees Celsius) for complete conversion [7]. Temperature programming, involving initial low-temperature formation of intermediates followed by thermal activation, can provide enhanced yields and selectivity.

Industrial-Scale Production

Continuous Flow Reactor Adaptations

The adaptation of (4-Fluorophenyl)trimethoxysilane synthesis to continuous flow reactor systems offers significant advantages for industrial-scale production including enhanced heat and mass transfer, improved process control, and reduced reaction times [15] [16]. Flow chemistry enables precise control over reaction parameters and facilitates scale-up through numbering-up strategies rather than conventional scale-up approaches.

Continuous flow reactors excel in handling exothermic organometallic reactions due to superior heat transfer capabilities [16]. The high surface-area-to-volume ratio in microreactor systems enables rapid heat removal, preventing thermal runaway and maintaining optimal reaction temperatures. This characteristic is particularly beneficial for Grignard formation and subsequent silicon-carbon coupling reactions.

The rapid mixing achievable in flow systems eliminates mass transfer limitations common in batch processes [16]. Residence times in flow reactors can be precisely controlled, typically ranging from seconds to minutes for organosilane synthesis reactions. This temporal control enables optimization of reaction kinetics and minimization of side reactions that may occur during extended reaction periods in batch systems.

Plug flow reactor configurations are particularly well-suited for organosilane synthesis due to their uniform residence time distribution [16]. The absence of axial mixing ensures that all material experiences identical reaction conditions, leading to improved product consistency and reduced formation of byproducts. Temperature profiling along the reactor length enables sequential optimization of different reaction stages.

Purification Protocols for High-Purity Grades

Industrial production of high-purity (4-Fluorophenyl)trimethoxysilane requires sophisticated purification protocols to remove trace impurities that can adversely affect downstream applications [17] [18]. The purification strategy must address multiple classes of impurities including unreacted starting materials, hydrolysis products, and inorganic salts.

Distillation represents the primary purification method for organosilanes, taking advantage of the volatility differences between the target product and impurities [19]. Fractional distillation under reduced pressure minimizes thermal decomposition while achieving high separation efficiency. The boiling point of (4-Fluorophenyl)trimethoxysilane (approximately 173-174 degrees Celsius at atmospheric pressure) provides a suitable window for distillative purification [6].

High-performance liquid chromatography serves as both an analytical tool and a preparative purification method for achieving ultra-high purity grades [18]. Reverse-phase HPLC systems effectively separate organosilanes based on their hydrophobic character, with the fluorophenyl group providing distinct retention characteristics. This method is particularly valuable for removing trace amounts of isomeric impurities and partially hydrolyzed products.

Advanced purification protocols incorporate multiple stages including initial distillation to remove low-boiling impurities, followed by selective extraction to eliminate inorganic salts, and final high-vacuum distillation to achieve the desired purity level [19]. Quality control protocols ensure batch-to-batch consistency through comprehensive analytical characterization including nuclear magnetic resonance spectroscopy, gas chromatography-mass spectrometry, and elemental analysis [17].

The industrial purification process must balance purity requirements with economic considerations. High-purity grades (greater than 98% pure) command premium prices but require extensive purification protocols that increase production costs [17]. Process optimization focuses on minimizing purification steps while maintaining product specifications through improved reaction selectivity and in-process purification techniques.

| Synthetic Method | Typical Yield (%) | Reaction Temperature (°C) | Reaction Time | Purity Achieved (%) |

|---|---|---|---|---|

| Grignard Reagent-Mediated | 60-85 [4] | 60-80 [1] | 2-6 hours [2] | 95-98 [17] |

| Nucleophilic Substitution | 45-88 [20] | 80-100 [7] | 1-4 hours [7] | 90-95 [7] |

| Palladium-Catalyzed | 65-95 [21] | 80-120 [8] | 30 min-2 hours [8] | 85-95 [8] |

| Continuous Flow | 84-91 [15] | 90-130 [16] | 2-30 minutes [15] [16] | >98 [15] |